molecular formula C10H8N4 B13966638 5H-[1,3,5]Triazepino[3,2-a]benzimidazole CAS No. 50511-66-5

5H-[1,3,5]Triazepino[3,2-a]benzimidazole

Cat. No.: B13966638
CAS No.: 50511-66-5
M. Wt: 184.20 g/mol
InChI Key: OYKONWZAIYVHHJ-UHFFFAOYSA-N
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Description

5H-[1,3,5]Triazepino[3,2-a]benzimidazole is a heterocyclic compound that contains a seven-membered ring with nitrogen atoms.

Preparation Methods

The synthesis of 5H-[1,3,5]Triazepino[3,2-a]benzimidazole involves several synthetic routes. One common method is the cyclization of o-phenylenediamine with 2-aminobenzamide under specific reaction conditions. This process typically involves the use of nucleophilic or electrophilic substitution reactions with reagents such as isothiocyanates, pyrazoles, thiazoles, oxadiazoles, and hydrazonoyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5H-[1,3,5]Triazepino[3,2-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur with reagents such as halogens, alkylating agents, or acylating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5H-[1,3,5]Triazepino[3,2-a]benzimidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5H-[1,3,5]Triazepino[3,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to active sites of enzymes, forming stable ligand-receptor complexes . This interaction can result in the inhibition of enzyme activity or modulation of receptor function, contributing to its therapeutic potential.

Comparison with Similar Compounds

5H-[1,3,5]Triazepino[3,2-a]benzimidazole can be compared with other similar compounds, such as:

Properties

CAS No.

50511-66-5

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

5H-[1,3,5]triazepino[3,2-a]benzimidazole

InChI

InChI=1S/C10H8N4/c1-2-4-9-8(3-1)13-10-12-6-5-11-7-14(9)10/h1-6H,7H2

InChI Key

OYKONWZAIYVHHJ-UHFFFAOYSA-N

Canonical SMILES

C1N=CC=NC2=NC3=CC=CC=C3N21

Origin of Product

United States

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